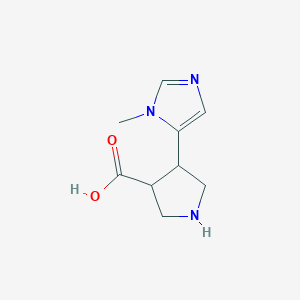![molecular formula C11H13N3O3 B13221349 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)
2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrazine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and a carboxylic acid group at the 7th position. The presence of the oxo group at the 2nd position and the propyl group at the 4th position further distinguishes this compound. It has garnered interest in various fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . Another approach involves the condensation of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl . These reactions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Various substitution reactions can occur at different positions on the pyridine or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, warranting further investigation.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism by which 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxo and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
Imidazole derivatives: Although structurally different, imidazole derivatives exhibit similar biological activities and are used in various applications.
Indole derivatives: Indole compounds also possess a fused ring system and are known for their diverse biological properties.
Uniqueness
2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid stands out due to its specific substitution pattern and functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
2-oxo-4-propyl-1,3-dihydropyrido[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C11H13N3O3/c1-2-3-14-6-9(15)13-8-4-7(11(16)17)5-12-10(8)14/h4-5H,2-3,6H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
SWISYBUNXJBAPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(=O)NC2=C1N=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)




![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)





